molecular formula C34H34N6 B12169728 2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole CAS No. 1132709-46-6

2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole

Cat. No.: B12169728
CAS No.: 1132709-46-6
M. Wt: 526.7 g/mol
InChI Key: LSPMWFUTMYCCNB-UHFFFAOYSA-N
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Description

1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with its intricate structure, is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- involves multiple steps. One common synthetic route starts with the preparation of 2-methyl-3-nitroaniline, which undergoes a series of reactions including bromination, methoxylation, and cyclization to form the indole core .

Chemical Reactions Analysis

1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes .

Comparison with Similar Compounds

1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- can be compared with other indole derivatives such as:

These comparisons highlight the unique structural features and diverse applications of 1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- in scientific research.

Properties

CAS No.

1132709-46-6

Molecular Formula

C34H34N6

Molecular Weight

526.7 g/mol

IUPAC Name

2-methyl-3-[[4-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperazin-1-yl]-pyridin-2-ylmethyl]-3H-indole

InChI

InChI=1S/C34H34N6/c1-23-31(25-11-3-5-13-27(25)37-23)33(29-15-7-9-17-35-29)39-19-21-40(22-20-39)34(30-16-8-10-18-36-30)32-24(2)38-28-14-6-4-12-26(28)32/h3-18,31,33-34,38H,19-22H2,1-2H3

InChI Key

LSPMWFUTMYCCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C1C(C3=CC=CC=N3)N4CCN(CC4)C(C5=CC=CC=N5)C6=C(NC7=CC=CC=C76)C

Origin of Product

United States

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